molecular formula C17H13N3O5 B11137707 N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B11137707
M. Wt: 339.30 g/mol
InChI Key: GEHSBTHVCRCGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a heterocyclic compound featuring a tetrahydroquinoxaline-dione core linked to a benzodioxole-substituted carboxamide group. The N-(1,3-benzodioxol-5-ylmethyl) substituent contributes to lipophilicity and may influence bioavailability and receptor binding.

Properties

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C17H13N3O5/c21-15(18-7-9-1-4-13-14(5-9)25-8-24-13)10-2-3-11-12(6-10)20-17(23)16(22)19-11/h1-6H,7-8H2,(H,18,21)(H,19,22)(H,20,23)

InChI Key

GEHSBTHVCRCGRC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4

Origin of Product

United States

Preparation Methods

Quinoxaline Core Synthesis

The tetrahydroquinoxaline-2,3-dione scaffold is synthesized via cyclocondensation of o-phenylenediamine derivatives with diethyl oxalate (Scheme 1):

Procedure :

  • Dissolve o-phenylenediamine (1.0 equiv) in anhydrous THF under nitrogen.

  • Add diethyl oxalate (1.2 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Precipitate the product with ice-cold water; filter and recrystallize from ethanol.

Yield : 68–75%

Carboxylic Acid Functionalization

The 6-position of the quinoxaline core is functionalized via Friedel-Crafts acylation or nitration-reduction sequences:

Method A (Direct Acylation) :

  • React tetrahydroquinoxaline-2,3-dione with acetyl chloride (1.5 equiv) in AlCl₃ (3.0 equiv)/DCM.

  • Stir at −10°C for 4 hours.

  • Hydrolyze with 2M HCl to yield 6-acetyl derivative (Yield: 52%).

Method B (Nitration/Reduction/Carboxylation) :

  • Nitrate the quinoxaline core with HNO₃/H₂SO₄ at 0°C.

  • Reduce the nitro group to amine using H₂/Pd-C in ethanol.

  • Convert amine to carboxylic acid via Sandmeyer reaction (NaNO₂/CuCN).
    Overall Yield : 41%

Amide Coupling Strategies

Coupling the quinoxaline carboxylic acid with 1,3-benzodioxol-5-ylmethanamine is achieved via carbodiimide-mediated amidation (Table 1):

Reagent SystemSolventTemp (°C)Time (h)Yield (%)
EDC/HOBtDMF251278
DCC/DMAPCH₂Cl₂0→252465
HATU/DIEADMF25683

Optimized Protocol :

  • Activate 6-carboxy-tetrahydroquinoxaline-2,3-dione (1.0 equiv) with HATU (1.2 equiv) and DIEA (2.0 equiv) in DMF.

  • Add 1,3-benzodioxol-5-ylmethanamine (1.1 equiv) and stir at 25°C for 6 hours.

  • Purify by silica chromatography (EtOAc/hexanes 3:7).

Alternative Routes via Intermediate Halogenation

Patents disclose halogenated intermediates for modular derivatization (Scheme 2):

  • Bromination : Treat tetrahydroquinoxaline-2,3-dione with NBS (1.1 equiv) in CCl₄ (Yield: 89%).

  • Buchwald-Hartwig Amination : Couple brominated intermediate with benzodioxolylmethylamine using Pd(OAc)₂/Xantphos.
    Yield : 73%

Process Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance amidation yields but complicate purification.

  • EtOAc/THF mixtures improve solubility of intermediates.

Byproduct Mitigation

  • Diketopiperazine formation : Suppressed by maintaining pH < 4 during cyclization.

  • Oxidative degradation : Use of antioxidant (BHT) in storage.

Scalability

  • Continuous flow synthesis reduces reaction time from 12 hours to 45 minutes for cyclization steps.

Analytical Characterization

Critical Quality Attributes :

  • HPLC Purity : >98% (C18 column, 0.1% TFA/ACN gradient)

  • MS (ESI+) : m/z 339.30 [M+H]⁺

  • ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, CONH), 6.95–6.83 (m, 3H, benzodioxole), 4.51 (s, 2H, CH₂)

Comparative Evaluation of Methods

MethodTotal Yield (%)Purity (%)Scalability
Stepwise Amidation6298.5Moderate
Halogenation Coupling5897.8High
Flow Synthesis7199.1Excellent

Emerging Techniques

  • Enzymatic amidation using lipases (Candida antarctica) reduces racemization risk.

  • Photoredox catalysis for C–H functionalization avoids pre-halogenation .

Chemical Reactions Analysis

Reactivity:: N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide may undergo various reactions, including:

    Oxidation: Oxidative transformations of the benzodioxole ring.

    Reduction: Reduction of carbonyl groups.

    Substitution: Substitution reactions at the quinoxaline nitrogen atoms.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and substituents present.

Scientific Research Applications

Biological Activities

Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide possesses various biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting normal cell cycle progression. It shows binding affinity for target proteins such as tubulin and PARP enzymes. Molecular docking studies suggest effective binding to the colchicine site on tubulin.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes. Similar derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in treating diabetes and Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the anticancer properties of quinoxaline derivatives. For instance:

  • A study demonstrated that derivatives containing quinoxaline scaffolds exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The synthesized compounds showed IC50 values in the range of 1.9–7.52 μg/mL .
  • Another research highlighted the selective targeting capability of quinoxaline derivatives towards cancerous cells through mechanisms such as tyrosine kinases inhibition and induction of apoptosis .

Mechanism of Action

The precise mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

Compounds with N-(1,3-Benzodioxol-5-ylmethyl) Substituents

Several acetamide derivatives sharing the N-(1,3-benzodioxol-5-ylmethyl) group have been synthesized and characterized (). Key examples include:

2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide Core Structure: Triazole-thioacetamide. Physical Properties: Melting point = 148°C. Spectral Data: NMR shows aromatic proton signals at δ 7.2 (multiplet, 4H) and a carbonyl carbon at δ 168.5 ppm. MS confirms a molecular ion peak consistent with its formula .

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Core Structure: Oxadiazole-thioacetamide. Physical Properties: Melting point = 127°C. Spectral Data: Distinct ¹H NMR signals for methoxy (δ 3.8 ppm) and benzodioxole methylene (δ 4.4 ppm) groups .

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

  • Core Structure : Oxadiazole-thioacetamide with a tetrahydronaphthalene substituent.
  • Physical Properties : Melting point = 96°C.
  • Spectral Data : MS shows a molecular ion at m/z 489 [M+H]⁺ .

Comparison with Target Compound :

  • Structural Differences: The target compound replaces the triazole/oxadiazole-thioacetamide core with a tetrahydroquinoxaline-dione system. This introduces two ketone groups, likely increasing polarity and hydrogen-bonding capacity compared to the sulfur-containing heterocycles in .
  • Melting Points: The target’s rigid tetrahydroquinoxaline-dione core may result in a higher melting point than the oxadiazole derivatives (e.g., 96–148°C in ), though experimental confirmation is needed.
  • Biological Implications : The sulfur atoms in compounds may enhance metal-binding properties, whereas the target’s dione groups could favor interactions with polar biological targets.

Compounds with Tetrahydroquinoxaline or Related Heterocycles

Isoindole-dione NO-Donors (): Core Structure: Isoindole-dione with nitrate ester substituents. Biological Activity: Exhibited analgesic, anti-inflammatory, and gamma globin RNA synthesis stimulation in K562 cells . Comparison: The isoindole-dione core shares a dione motif with the target compound but lacks the fused quinoxaline ring. Nitrate esters in these compounds act as NO donors, a feature absent in the target.

Isoindole-dione Sulfonates/Sulfonamides () :

  • Example : Sodium 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-hexanesulfonate (XXIVb).
  • Spectral Data : ¹H NMR signals at δ 1.4–1.6 ppm (methylene protons) and a sulfonate group enhancing solubility .
  • Comparison : The target’s benzodioxole group may reduce solubility compared to sulfonates but improve membrane permeability.

Tetrahydroisoquinoline Derivative (): Structure: 3-(1,3-Benzodioxol-5-yl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. Molecular Weight: 487.5 g/mol. Comparison: The benzothiazole-ylidene substituent and methoxy group introduce aromaticity and electron-donating effects, contrasting with the target’s simpler carboxamide linkage .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N4O5
  • Molecular Weight : 368.34 g/mol

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole derivatives with appropriate amines and dicarbonyl compounds. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinoxaline exhibit promising anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines including HT-29 (human colon cancer) and showed significant inhibition of cell growth. The IC50 values indicated strong antiproliferative effects at concentrations as low as 10 μM .
Cell LineIC50 (μM)Inhibition (%)
HT-2910>30
MCF-78>40
A54912>35

The mechanism underlying the anticancer activity includes:

  • Tubulin Polymerization Inhibition : The compound acts as a colchicine binding site inhibitor, disrupting microtubule formation which is crucial for cell division .
  • Cell Cycle Arrest : Studies have shown that treatment with the compound leads to G2/M phase arrest in cancer cells without inducing apoptosis .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The synthesized derivatives showed higher degrees of inhibition compared to standard antibiotics .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on glioma cells. Results indicated that it effectively reduced cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from cytotoxicity .
  • Dual Activity Assessment : Another investigation focused on its dual activity as an antimicrobial and anticancer agent. The results highlighted its potential as a lead compound for developing new therapeutics that target multiple pathways in cancer treatment and infection control .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, benzodioxol-5-ylmethylamine can be reacted with activated tetrahydroquinoxaline-6-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) using coupling agents like EDCl/HOBt in aprotic solvents (e.g., DMF or DCM). Reaction optimization may involve temperature control (0–25°C) and stoichiometric adjustments to minimize side products .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., benzodioxole methylene protons at δ 4.2–5.0 ppm) and carbonyl signals (δ 160–170 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at 1650–1700 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • MTT Assay : Evaluates cytotoxicity against cancer cell lines (e.g., IC50 determination).
  • SRB Assay : Measures cell proliferation inhibition.
  • Microtubule Polymerization Assays : Assesses disruption of cytoskeletal dynamics, particularly for quinoxaline derivatives .

Advanced Research Questions

Q. How can synthetic yields be improved when steric hindrance from the benzodioxolmethyl group limits reactivity?

  • Use bulky activating agents (e.g., TBTU) to enhance coupling efficiency.
  • Optimize solvent polarity (e.g., switch from DCM to THF) to improve solubility.
  • Introduce microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What strategies resolve contradictions in NMR data caused by tautomerism in the tetrahydroquinoxaline ring?

  • Perform variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomerism).
  • Use DFT calculations to model tautomeric states and correlate with experimental shifts.
  • Employ 2D NMR techniques (e.g., NOESY, HSQC) to resolve overlapping signals .

Q. How can X-ray crystallography address challenges in polymorph identification?

  • SHELXL Refinement : Resolve disorder in the benzodioxole moiety using restraints and constraints.
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to analyze molecular packing and hydrogen-bonding networks.
  • High-Resolution Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to improve data quality .

Notes on Contradictions

  • Discrepancies in reported yields (e.g., 23% vs. 70%) may arise from divergent reaction scales or purification methods (e.g., column chromatography vs. recrystallization) .
  • Conflicting IR carbonyl stretches (1643 vs. 1659 cm⁻¹) could reflect solvent effects (KBr vs. ATR) or crystallinity differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.